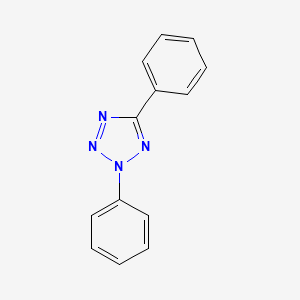

2,5-Diphenyl-2H-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

18039-45-7 |

|---|---|

Molecular Formula |

C13H10N4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2,5-diphenyltetrazole |

InChI |

InChI=1S/C13H10N4/c1-3-7-11(8-4-1)13-14-16-17(15-13)12-9-5-2-6-10-12/h1-10H |

InChI Key |

OJPYZWGULWNRSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diphenyl 2h Tetrazole and Its Derivatives

Transition Metal-Catalyzed Approaches

Transition metals, owing to their unique catalytic properties, have been instrumental in the development of synthetic routes to 2,5-disubstituted tetrazoles. Palladium and copper catalysts, in particular, have been extensively utilized in cross-coupling reactions to form the key carbon-nitrogen and carbon-carbon bonds necessary for the construction of the 2,5-diphenyl-2H-tetrazole framework.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the synthesis of 2,5-diaryltetrazoles has enabled the creation of diverse molecular libraries. Suzuki-Miyaura coupling and related tandem procedures have proven to be particularly effective.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, has been adapted for the synthesis of 2,5-diaryltetrazoles. A modular approach has been developed for the synthesis of a library of these derivatives, which are valuable precursors to nitrile imine 1,3-dipoles for use in photochemistry. researchgate.net This methodology allows for the rapid modification of both the 2- and 5-positions of the tetrazole ring system. rsc.org

The initial step involves a Suzuki coupling between 1-benzyl-5-bromo-1H-tetrazole and various aryl boronic acids. The optimization of this reaction identified XPhos Pd G3 as a highly effective precatalyst in combination with toluene as the solvent. ajol.info This protocol has been shown to be compatible with both electron-donating and mildly electron-deficient boronic acids. ajol.info

A general procedure involves reacting 1-benzyl-5-bromo-1H-tetrazole with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions and yields for the synthesis of various 1-benzyl-5-aryl-1H-tetrazole intermediates are summarized in the table below.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | Toluene | 100 | 4 | 95 |

| 2 | 4-Methylphenylboronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | Toluene | 100 | 4 | 92 |

| 3 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | Toluene | 100 | 4 | 88 |

| 4 | 3-Methoxyphenylboronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | Toluene | 100 | 4 | 75 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | Toluene | 100 | 4 | 85 |

Data compiled from studies on the modular synthesis of 2,5-diaryltetrazoles. researchgate.netajol.info

A highly efficient one-pot Suzuki-hydrogenolysis protocol has been developed for the modular synthesis of 2,5-diaryltetrazoles. semanticscholar.org This tandem approach streamlines the synthesis by combining the Suzuki coupling and a subsequent debenzylation via hydrogenolysis in a single reaction vessel, avoiding the isolation of intermediates. researchgate.netrsc.org This method has been shown to be tolerant of a range of steric and electronic parameters on the aryl boronic acid coupling partner. researchgate.net

The procedure begins with the aforementioned Suzuki coupling of 1-benzyl-5-bromo-1H-tetrazole and an aryl boronic acid. Following the completion of the coupling reaction, a hydrogen source and a hydrogenation catalyst are introduced to facilitate the hydrogenolysis of the benzyl protecting group, yielding the N-H tetrazole. This intermediate is then subjected to a copper-catalyzed N-arylation to afford the final 2,5-diaryltetrazole. For the synthesis of this compound, the intermediate from the Suzuki coupling is subjected to hydrogenolysis and then N-arylation with phenylboronic acid.

| Entry | 5-Aryl Group | 2-Aryl Group | Overall Yield (%) |

| 1 | Phenyl | Phenyl | 79 |

| 2 | 4-Methylphenyl | Phenyl | 75 |

| 3 | 4-Methoxyphenyl | Phenyl | 71 |

| 4 | Phenyl | 4-Methylphenyl | 72 |

| 5 | Phenyl | 4-Methoxyphenyl | 68 |

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based methodologies for the synthesis of 2,5-disubstituted tetrazoles. These methods often proceed under mild conditions and exhibit high regioselectivity.

A simple, green, and atom-efficient protocol for the synthesis of 2,5-disubstituted tetrazoles involves the direct coupling of N-H free tetrazoles with boronic acids. nih.gov This method utilizes a catalytic amount of copper(I) oxide (Cu₂O) as the catalyst and environmentally benign oxygen (O₂) as the oxidant, without the need for other additives. nih.gov This approach allows for the regioselective synthesis of 2,5-disubstituted 2H-tetrazoles. nih.gov

For the synthesis of this compound, 5-phenyl-1H-tetrazole is coupled with phenylboronic acid in the presence of a catalytic amount of Cu₂O and oxygen. The reaction proceeds smoothly to afford the desired product in high yield.

The scope of this reaction has been explored with various substituted 5-aryltetrazoles and arylboronic acids, demonstrating its broad applicability. The reaction conditions are generally mild, and the use of an inexpensive and readily available copper catalyst makes this method highly practical.

| Entry | 5-Substituted Tetrazole | Boronic Acid | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Phenyl-1H-tetrazole | Phenylboronic acid | Cu₂O (5 mol%) | O₂ (1 atm) | DMSO | 100 | 92 |

| 2 | 5-(p-Tolyl)-1H-tetrazole | Phenylboronic acid | Cu₂O (5 mol%) | O₂ (1 atm) | DMSO | 100 | 89 |

| 3 | 5-(p-Methoxyphenyl)-1H-tetrazole | Phenylboronic acid | Cu₂O (5 mol%) | O₂ (1 atm) | DMSO | 100 | 85 |

| 4 | 5-Phenyl-1H-tetrazole | p-Tolylboronic acid | Cu₂O (5 mol%) | O₂ (1 atm) | DMSO | 100 | 90 |

| 5 | 5-Phenyl-1H-tetrazole | p-Methoxyphenylboronic acid | Cu₂O (5 mol%) | O₂ (1 atm) | DMSO | 100 | 86 |

Illustrative yields for the Cu₂O-catalyzed aerobic oxidative direct cross-coupling reaction. nih.gov

The synthesis of coordination complexes of this compound utilizing an oxidative dissolution strategy is not well-documented in the reviewed scientific literature. While copper-catalyzed reactions are prevalent for the synthesis of the this compound ligand itself, specific examples of forming its coordination complexes through the oxidative dissolution of a copper source in the presence of the pre-formed ligand could not be identified in the performed searches. The existing literature on copper-tetrazole complexes tends to focus on different tetrazole-containing ligands.

Metal-Free Synthetic Routes

Metal-free synthetic strategies are highly sought after in organic synthesis due to their cost-effectiveness and reduced environmental impact. Several innovative metal-free methods for the synthesis of 2,5-disubstituted tetrazoles have been developed.

Regioselective N2-Arylation with Diaryliodonium Salts

A significant advancement in the synthesis of 2,5-diaryl-2H-tetrazoles is the metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles utilizing diaryliodonium salts. This method provides a direct and efficient pathway to a variety of 2,5-disubstituted tetrazoles. The reaction demonstrates broad applicability, accommodating a wide range of both electron-rich and electron-deficient aryl groups on the diaryliodonium salt. Furthermore, the tetrazole core can bear diverse functionalities.

This strategy has been extended to a one-pot system, enabling the synthesis of 2,5-diaryl-tetrazoles directly from nitriles, thereby streamlining the synthetic process. The utility of this method is further highlighted by its successful application in the late-stage arylation of biologically active molecules, showcasing its potential in medicinal chemistry. The reaction of 5-phenyl-1H-tetrazole with a diaryliodonium salt proceeds to furnish the desired this compound with high regioselectivity for the N2 position.

One-Pot Cyclization and Ring Transformation Strategies

One-pot reactions and ring transformations represent efficient and atom-economical approaches to the synthesis of complex molecules from simple precursors. These strategies are particularly valuable in the construction of the tetrazole ring system.

A practical and efficient one-pot synthesis of 2,5-disubstituted tetrazoles involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure. researchgate.netsrce.hracs.org This method is characterized by its mild reaction conditions, short reaction times, and high yields. researchgate.netsrce.hr The process is initiated by the reaction of an aryldiazonium salt with an amidine, such as benzamidine, in a solvent like DMSO at room temperature. researchgate.net This is followed by the addition of an oxidizing agent, typically iodine in the presence of potassium iodide, under basic conditions to facilitate the cyclization. researchgate.net

The proposed mechanism involves the initial formation of an imino-triazene intermediate from the reaction between the aryldiazonium salt and the amidine. researchgate.netacs.org Subsequent oxidative N-N bond formation and intramolecular cyclization lead to the formation of the tetrazole ring. researchgate.net This methodology is scalable and tolerates a wide array of functional groups on both the aryldiazonium salt and the amidine, including aliphatic and heteroaryl substituents. researchgate.net

Table 1: Synthesis of 2,5-Disubstituted Tetrazoles from Aryldiazonium Salts and Amidines researchgate.netacs.org

| Entry | Aryldiazonium Salt | Amidine | Product | Yield (%) |

| 1 | Phenyldiazonium tetrafluoroborate | Benzamidine hydrochloride | This compound | 83 |

| 2 | 4-Methylphenyldiazonium tetrafluoroborate | Benzamidine hydrochloride | 2-(p-Tolyl)-5-phenyl-2H-tetrazole | 85 |

| 3 | 4-Methoxyphenyldiazonium tetrafluoroborate | Benzamidine hydrochloride | 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole | 88 |

| 4 | Phenyldiazonium tetrafluoroborate | Acetamidine hydrochloride | 2-Phenyl-5-methyl-2H-tetrazole | 75 |

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including tetrazoles. researchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of tetrazole synthesis, various combinations of reactants can be utilized.

One notable example is the silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts, which provides access to medicinally relevant 2,5-disubstituted tetrazoles. documentsdelivered.com Another approach involves the regioselective [3+2] cycloaddition of arenediazonium salts with trimethylsilyldiazomethane. organic-chemistry.orgsemanticscholar.orgmdpi.com This reaction, often catalyzed by a silver salt, initially yields 2-aryl-5-trimethylsilyltetrazoles. These intermediates can then be readily desilylated in a one-pot fashion to afford 2-aryltetrazoles. semanticscholar.org This methodology demonstrates good functional group compatibility and can be performed on a gram scale. semanticscholar.org

An alternative synthetic route to 2,5-disubstituted tetrazoles involves the use of hydrazides as starting materials and proceeds through a formazan intermediate. researchgate.net In this multi-step process, a hydrazide is first converted into a hydrazidoyl compound, for instance, by treatment with thionyl chloride. researchgate.net The resulting hydrazidoyl compound is then reacted with a hydrazine derivative, such as phenylhydrazine, to form a hydrazidine. researchgate.net

The subsequent oxidation of the hydrazidine yields a formazan derivative. researchgate.net These intensely colored formazan compounds can then be cyclized to the corresponding 2,5-disubstituted tetrazoles. researchgate.net For example, the cyclization can be effected by treatment with a base like potassium carbonate. researchgate.net This pathway provides a versatile method for accessing a range of 2,5-disubstituted tetrazoles from readily available hydrazides.

N-Alkylation Reactions for 2,5-Disubstituted Derivatives

The N-alkylation of 5-substituted-1H-tetrazoles is a common and direct method for the synthesis of 2,5-disubstituted tetrazole derivatives. rsc.org This reaction typically involves the treatment of a 5-substituted-1H-tetrazole with an alkylating agent in the presence of a base. However, a key challenge in this approach is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. rsc.orgorganic-chemistry.org

The ratio of the resulting regioisomers is influenced by several factors, including the nature of the substituent at the C-5 position, the alkylating agent, and the reaction conditions. organic-chemistry.org It has been observed that the presence of an aryl substituent at the C-5 position tends to favor N2-alkylation. researchgate.net The steric hindrance of the electrophile also plays a role in determining the regioselectivity. organic-chemistry.org

A method that demonstrates a preference for the formation of 2,5-disubstituted tetrazoles is the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines. nih.gov This approach utilizes an organic nitrite reagent to generate a diazonium intermediate in situ, which then acts as the alkylating agent. nih.gov This method has been shown to be compatible with a variety of functional groups. nih.gov

Table 2: Regioselectivity in the N-Alkylation of 5-Phenyl-1H-tetrazole

| Alkylating Agent | Base | Solvent | Product Ratio (2,5-isomer : 1,5-isomer) | Reference |

| Methyl iodide | NaOH | Dichloromethane/Water | Varies with conditions | srce.hr |

| Benzyl bromide | K2CO3 | Acetonitrile | Predominantly 2,5-isomer | rsc.org |

| n-Propyl halide | K2CO3 | Acetonitrile | 87 : 13 | researchgate.net |

| n-Butyl halide | K2CO3 | Acetonitrile | 88 : 12 | researchgate.net |

Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds

One of the most prominent MCRs for tetrazole synthesis is the Ugi-azide reaction. This four-component reaction provides a versatile pathway to 1,5-disubstituted tetrazoles. researchgate.net While the primary focus is often on 1,5-isomers, modifications and alternative MCR strategies are being explored to access other substitution patterns.

Another significant MCR approach involves the one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines. organic-chemistry.orgresearchgate.net This method is advantageous due to its mild reaction conditions, short reaction times, and convenient workup procedures. organic-chemistry.orgresearchgate.net The reaction proceeds by reacting an aryldiazonium salt with an amidine, followed by an oxidative ring closure to form the tetrazole ring. organic-chemistry.org This approach has been shown to be scalable and tolerant of a wide array of functional groups on both the aryldiazonium salt and the amidine, allowing for the synthesis of a diverse library of 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.org For instance, a one-pot sequential reaction of phenyldiazonium tetrafluoroborate with benzamidine hydrochloride, followed by treatment with iodine/potassium iodide, yields this compound in good yields. researchgate.netacs.org

Furthermore, MCRs are being developed for the synthesis of 5-substituted 1H-tetrazoles, which can then be further functionalized to produce 2,5-disubstituted derivatives. A one-pot multicomponent reaction involving benzaldehyde, malononitrile, and sodium azide in the presence of a suitable catalyst can produce 5-substituted 1H-tetrazoles with high yields. nih.gov This process minimizes by-products and reduces reaction times and solvent usage, offering a sustainable route to tetrazole precursors. nih.gov

The development of MCRs for tetrazole synthesis represents a significant step towards cleaner and more efficient chemical manufacturing, providing rapid access to complex heterocyclic scaffolds with potential applications in various fields. benthamdirect.comeurekaselect.com

Green Chemistry Approaches and Catalyst Development

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and improve sustainability. dntb.gov.ua This involves the development of eco-friendly catalysts, the use of benign solvents, and the optimization of reaction conditions to reduce energy consumption and waste generation. benthamdirect.comnih.gov

A major focus in the green synthesis of tetrazoles is the development and utilization of novel, environmentally benign catalytic systems. nih.gov Nanocatalysts, in particular, have gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.govamerigoscientific.com

Types of Eco-Friendly Catalysts for Tetrazole Synthesis:

| Catalyst Type | Specific Example | Advantages |

| Magnetic Nanocatalysts | Fe3O4-based nanoparticles functionalized with organic ligands or metal complexes (e.g., Fe3O4@tryptophan@Ni). amerigoscientific.com | Easy separation from the reaction mixture using an external magnet, high reusability, and high catalytic efficiency. nih.govamerigoscientific.com |

| Boehmite-Based Nanocatalysts | Palladium–arginine complex immobilized on boehmite nanoparticles (Pd-Arg@boehmite). nih.gov | High substrate competency, use of environmentally friendly starting materials, operational simplicity, and shorter reaction times. nih.govamerigoscientific.com |

| Copper-Based Catalysts | Copper(II) immobilized on various supports (e.g., metal-organic frameworks, silica, chitosan). amerigoscientific.comresearchgate.net | High catalytic activity, easy work-up, and high yields in the formation of various tetrazoles. amerigoscientific.com |

| Carbon-Based Nanomaterials | Multi-walled carbon nanotubes or graphene oxide supporting metal complexes (e.g., AMWCNTs-O-Cu(II)-PhTPY). amerigoscientific.com | High stability, large surface area, easy functionalization, and excellent recyclability. amerigoscientific.com |

| Simple Metal Oxides | Copper(I) oxide (Cu2O). rsc.org | Acts as an efficient catalyst for the aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids, using environmentally benign O2 as the oxidant without other additives. rsc.org |

These advanced catalytic systems often allow for reactions to be carried out under milder conditions, such as lower temperatures and pressures, further contributing to the green credentials of the synthetic process. For example, a protocol for the synthesis of 2,5-disubstituted tetrazoles utilizes a catalytic amount of Cu2O with oxygen as the oxidant, representing a simple, green, and atom-efficient method. rsc.org Similarly, silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts provides an improved route to functionalized 2,5-disubstituted tetrazoles. thieme.de

The choice of solvent plays a critical role in the environmental impact of a chemical synthesis. Green chemistry principles encourage the use of non-toxic, renewable, and easily recyclable solvents, or ideally, the elimination of solvents altogether.

In the synthesis of 2,5-disubstituted tetrazoles, various solvent systems have been investigated to optimize reaction efficiency and environmental friendliness. One-pot methods for synthesizing these compounds from aryldiazonium salts and amidines have been optimized to proceed smoothly in solvents like Dimethyl sulfoxide (DMSO) at room temperature. organic-chemistry.org While effective, the search for greener alternatives is ongoing.

Ethanol, an eco-friendly solvent, has been successfully employed in the synthesis of 5-substituted 1H-tetrazole derivatives using a nanodiamond-based copper catalyst. nih.gov This reaction proceeds under mild conditions with high yields, demonstrating the feasibility of using benign solvents in tetrazole synthesis. nih.gov

Solvent-free conditions represent an ideal scenario in green chemistry. Several catalytic systems have been developed that are effective without a solvent. For instance, chitosan biopolymer-supported magnetic ionic liquid nanoparticles have been used for tetrazole synthesis under solvent-free conditions at 70 °C. nih.gov

Optimization of Reaction Conditions:

Reaction optimization is a key aspect of developing sustainable synthetic methods. This involves systematically varying parameters such as temperature, reaction time, and catalyst loading to achieve the highest possible yield and selectivity with the lowest environmental impact.

For the synthesis of 2,5-disubstituted tetrazoles via the reaction of aryldiazonium salts with amidines, optimization studies revealed that the oxidative ring closure with an Iodine/Potassium Iodide (I2/KI) system in DMSO could be efficiently carried out at room temperature, an improvement over the initially tested 100 °C. acs.org This reduction in temperature leads to significant energy savings. The reaction is also insensitive to air and moisture, eliminating the need for inert or anhydrous conditions, which simplifies the experimental setup and reduces costs. organic-chemistry.org

Reaction Pathways and Mechanistic Investigations of 2,5 Diphenyl 2h Tetrazole

Photochemical Transformations

The absorption of ultraviolet (UV) light by 2,5-diphenyl-2H-tetrazole initiates a cascade of photochemical reactions, leading to the formation of diverse products. The specific pathways and product distribution are highly dependent on the reaction conditions, including the solvent and the presence of trapping agents.

Upon photoirradiation, this compound undergoes a facile extrusion of molecular nitrogen (N₂) to generate a highly reactive diphenylnitrile imine intermediate. nih.govmdpi.com This process is a key step in the photochemical applications of diaryltetrazoles. The formation of the nitrile imine has been confirmed through various spectroscopic techniques and trapping experiments. uq.edu.auresearchgate.net

The mechanism of this transformation involves the photo-induced cleavage of the tetrazole ring. nih.gov Specifically, the N2-N3 and N4-C5 bonds are sequentially broken upon excitation to the S1 excited state, leading to the elimination of a nitrogen molecule. researchgate.net The resulting nitrile imine is a 1,3-dipole, a versatile intermediate in cycloaddition reactions. nih.govyoutube.com

The photolysis of this compound can lead to a variety of photoproducts, depending on the reaction conditions and the fate of the initially formed nitrile imine. nih.govresearchgate.net In the absence of a suitable trapping agent, the nitrile imine can undergo further photochemical reactions.

One possible pathway involves the isomerization of the nitrile imine to phenylcarbodiimide. uq.edu.au Another competing fragmentation pathway can lead to the formation of phenyl azide and other secondary photoproducts. uq.edu.au The diversity of photoproducts arises from the multiple reactive intermediates and their subsequent transformations under photochemical conditions. nih.govrsc.orgresearchgate.net

The efficiency of the photochemical generation of the nitrile imine from this compound can be quantified by its photolysis quantum yield (Φ). Studies have shown that the quantum yield for the photogeneration of nitrile imines from various diaryltetrazoles can vary significantly, with values ranging from 0.002 to 0.65. d-nb.info

The quantum yield is influenced by the substituents on the phenyl rings. d-nb.info These studies are crucial for optimizing the reaction conditions for applications that rely on the efficient generation of the nitrile imine intermediate, such as in photoclick chemistry and bioorthogonal labeling. d-nb.inforesearchgate.net

Table 1: Photolysis Quantum Yields of Selected 2,5-Diaryltetrazoles

| Compound | Substituents | Quantum Yield (Φ) in ACN/PBS | Quantum Yield (Φ) in PBS |

|---|---|---|---|

| T1 | Unsubstituted | 0.15 | - |

| T2 | 4-MeO-Ph at C5 | 0.29 | - |

| T3 | 4-CF3-Ph at C5 | 0.002 | - |

| T6 | SO3- at 4' on N2-Ph | 0.65 | 0.55 |

| T7 | SO3- at 3' on N2-Ph | 0.03 | 0.02 |

Data sourced from a study on the photoreactivity of a library of water-soluble tetrazoles. d-nb.info

The choice of solvent plays a critical role in directing the photodecomposition pathways of this compound and influencing the stability and reactivity of the resulting photoproducts. nih.gov The polarity of the solvent can affect the selectivity of the photofragmentation process. nih.gov

In aqueous solutions, the nitrile imine generated from the photolysis of diaryltetrazoles can be trapped by nucleophiles, including water, amino acids, and peptides. mdpi.com This highlights the importance of the solvent environment in determining the ultimate fate of the reactive intermediate. In contrast, in less nucleophilic organic solvents, cycloaddition reactions with suitable dipolarophiles are often the preferred pathway. nih.gov

Cycloaddition Reactions with Activated Dipolarophiles

The nitrile imine generated from the photolysis of this compound is a highly valuable intermediate for the synthesis of five-membered heterocyclic compounds through 1,3-dipolar cycloaddition reactions. wikipedia.org

The reaction of the in situ generated diphenylnitrile imine with alkynes provides a direct and efficient route to substituted pyrazoles. youtube.comchim.it This [3+2] cycloaddition reaction is a powerful tool in synthetic organic chemistry for constructing the pyrazole ring system. youtube.comorganic-chemistry.org

The reaction proceeds by the concerted addition of the 1,3-dipole (nitrile imine) to the dipolarophile (alkyne), leading to the formation of a stable, aromatic pyrazole ring. youtube.comwikipedia.org This method offers a versatile approach to a wide range of pyrazole derivatives, which are important scaffolds in medicinal chemistry and materials science. chim.itmdpi.com The reaction can be performed under mild, photochemical conditions, making it an attractive alternative to traditional thermal methods for pyrazole synthesis. researchgate.net

Reactions with Cyclic Enones for Pyrazole and Pyrazoline Formation

The reaction of 2,5-disubstituted tetrazoles, such as this compound, with cyclic enones provides a synthetic route to polycyclic pyrazoline and pyrazole derivatives. This transformation is typically achieved through a photoinduced 1,3-dipolar cycloaddition. researchgate.net The process is initiated by the photochemical activation of the tetrazole, which leads to the extrusion of a molecule of nitrogen (N₂) and the in situ generation of a highly reactive nitrile imine intermediate. nih.gov

This nitrile imine then acts as a 1,3-dipole and undergoes a cycloaddition reaction with the carbon-carbon double bond of the cyclic enone, which serves as the dipolarophile. The regioselectivity and the final product of this reaction are heavily influenced by the structure of the cyclic enone. Specifically, the presence or absence of a substituent at the alpha-position to the carbonyl group of the enone directs the reaction towards the formation of either pyrazoles or pyrazolines. researchgate.net

When the alpha-position of the cyclic enone is unsubstituted, the initial cycloadduct can undergo a subsequent elimination reaction, leading to the formation of a more stable, aromatic pyrazole ring system. Conversely, if the alpha-position is substituted, the elimination pathway is blocked, and the reaction yields a polysubstituted pyrazoline. researchgate.net This method, known as nitrile imine-mediated tetrazole-ene cycloaddition (NITEC), allows for the selective synthesis of these important heterocyclic compounds. researchgate.net

Table 1: Products and Yields of Photoactivated 1,3-Dipolar Cycloaddition of Nitrile Imines with Cyclic Enones This table is representative of the types of products and yields that can be obtained from the reaction of nitrile imines (generated from tetrazoles) with various cyclic enones, as described in the literature.

| Nitrile Imine Precursor | Cyclic Enone | Product Type | Yield (%) |

|---|---|---|---|

| This compound | 2-Cyclopenten-1-one | Pyrazoline Derivative | Good |

| This compound | 2-Cyclohexen-1-one | Pyrazoline Derivative | Good |

| 2-(4-methoxyphenyl)-5-phenyl-2H-tetrazole | 2-methyl-2-cyclopenten-1-one | Pyrazole Derivative | Moderate to Good |

Thermal Decomposition Pathways

The thermal decomposition of tetrazole derivatives is characterized as a rapid process that serves as a source of significant chemical energy stored within the five-membered ring. colab.wsresearchgate.netresearchgate.net A primary and defining feature of this decomposition is the liberation of gaseous products, most notably molecular nitrogen (N₂). colab.wsresearchgate.netresearchgate.net This release of nitrogen gas is a thermodynamically favorable process due to the high stability of the N≡N triple bond.

For 2,5-disubstituted tetrazoles like this compound, the thermal decomposition pathway is believed to proceed through the cleavage of the tetrazole ring. This fragmentation results in the formation of the aforementioned nitrile imine intermediate and the evolution of nitrogen gas. The process is typically exothermic, releasing the energy stored in the high-nitrogen heterocyclic system. researchgate.net The temperature at which this decomposition occurs can vary depending on the substituents on the tetrazole ring, but it is generally an energetic event. researchgate.net

The products of the thermal decomposition of this compound are not merely inert end-products but can serve as valuable reagents in subsequent chemical transformations. colab.wsresearchgate.net The preferred pathway for the thermal decomposition of 2,5-disubstituted tetrazoles leads to the formation of reactive nitrile imines. colab.ws

These nitrile imines are highly reactive 1,3-dipoles and are key intermediates in a variety of synthetic applications. colab.ws Their primary utility lies in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to synthesize a wide range of five-membered heterocyclic compounds. nih.gov For example, the diphenylnitrile imine generated from the thermolysis of this compound can be trapped by an alkene to form pyrazolines, or by an alkyne to form pyrazoles. This reactivity makes the decomposition products of tetrazoles useful starting materials for the synthesis of more complex molecules that may otherwise be difficult to access. colab.wsresearchgate.net

Regioselective Reactions at Tetrazole Core

The C5 position of the tetrazole ring is a key site for functionalization, allowing for the synthesis of a diverse array of derivatives. For 2-aryl-5-substituted tetrazoles, synthetic strategies often involve building the ring with the desired C5 substituent already in place. However, modification of a pre-formed tetrazole at the C5 position is also possible.

One notable transformation is the conversion of a 2-aryl-5-H-tetrazole into a 2-aryl-5-bromotetrazole. This brominated intermediate serves as a versatile building block for further synthetic modifications. nih.gov The bromine atom at the C5 position can be displaced through various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This approach provides a strategic advantage for structure-activity relationship (SAR) studies in medicinal chemistry by allowing for the rapid diversification of substituents at the 5-position of the tetrazole ring. nih.gov

Table 2: Representative Regioselective Reactions at the Tetrazole C5 Position

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-Aryl-2H-tetrazole | N-Bromosuccinimide (NBS) | 2-Aryl-5-bromo-2H-tetrazole | Electrophilic Halogenation |

| 2-Aryl-5-bromo-2H-tetrazole | Arylboronic acid, Pd catalyst | 2,5-Diaryl-2H-tetrazole | Suzuki Coupling |

| 2-Aryl-5-bromo-2H-tetrazole | Organostannane, Pd catalyst | 2-Aryl-5-alkyl/aryl-2H-tetrazole | Stille Coupling |

The nitrogen atoms of the tetrazole ring exhibit nucleophilic character and can be targeted in regioselective alkylation or arylation reactions. In the case of 5-substituted-1H-tetrazoles, reactions with electrophiles can potentially occur at any of the four nitrogen atoms. However, substitution typically leads to a mixture of N1 and N2 isomers. The synthesis of 2,5-disubstituted tetrazoles, such as this compound, often relies on methods that favor substitution at the N2 position.

Several modern synthetic methods have been developed to achieve high regioselectivity for N2-arylation. For instance, copper-catalyzed reactions of 5-substituted tetrazoles with arylboronic acids have been shown to selectively yield 2,5-disubstituted tetrazoles. organic-chemistry.org Similarly, metal-free approaches using diaryliodonium salts provide a regioselective pathway to N2-arylated products. organic-chemistry.org The regioselectivity of these reactions is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst and reagents employed. The N2 position is often favored due to the electronic distribution within the tetrazole ring and the thermodynamic stability of the resulting 2,5-disubstituted product compared to the 1,5-disubstituted isomer. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,5 Diphenyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of tetrazole derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the precise determination of the molecular structure and the differentiation between regioisomers.

A critical challenge in tetrazole chemistry is the definitive assignment of substituent positions, as alkylation or arylation of a 5-substituted tetrazole can yield both 1,5- and 2,5-disubstituted isomers. While ¹H-NMR can offer clues, ¹³C-NMR spectroscopy provides a more reliable and direct method for distinguishing between these two regioisomers. nih.gov

The most significant diagnostic marker is the chemical shift of the C5 carbon atom of the tetrazole ring. For 2,5-disubstituted tetrazoles, this carbon resonance is consistently observed at a higher frequency (further downfield) compared to the corresponding C5 signal in 1,5-disubstituted isomers. ccspublishing.org.cn This difference, typically around 10 ppm, serves as a definitive tool for structural assignment. ccspublishing.org.cn For instance, the C5 carbon in 2-methyl-5-phenyltetrazole appears at approximately 164.25 ppm, whereas the same carbon in 1-methyl-5-phenyltetrazole resonates at around 154.2 ppm. ccspublishing.org.cn This downfield shift in the 2,5-isomer is a consistent and diagnostically valuable feature.

Table 1: Comparison of Typical ¹³C-NMR Chemical Shifts (δ) for the Tetrazole Ring Carbon in Isomeric Phenyltetrazoles

| Compound | Isomer Type | C5 Chemical Shift (ppm) |

| 2-Methyl-5-phenyltetrazole | 2,5-disubstituted | ~164.3 |

| 1-Methyl-5-phenyltetrazole | 1,5-disubstituted | ~154.2 |

Data sourced from a study on methyl-phenyltetrazoles, illustrating the typical shift difference between isomers. ccspublishing.org.cn

Beyond simple isomer differentiation, ¹H and ¹³C NMR spectra offer a wealth of information for the complete structural elucidation of 2,5-Diphenyl-2H-tetrazole. In the ¹H-NMR spectrum, the integration and multiplicity of signals in the aromatic region confirm the presence of the two phenyl rings. The chemical shifts of the protons on these rings can also provide structural insights. For example, in related 5-aryltetrazoles, the protons ortho to the tetrazole ring are often deshielded and shifted downfield relative to the meta and para protons, a characteristic that aids in signal assignment. nanomedicine-rj.com

¹³C-NMR spectra complement this by showing the expected number of carbon signals for the molecular structure. The characterization of synthesized 2,5-disubstituted tetrazole derivatives is routinely confirmed by ¹H and ¹³C-NMR analysis. acs.orgmdpi.com For this compound, the spectrum would show signals corresponding to the tetrazole C5 carbon, and the ipso, ortho, meta, and para carbons of the two distinct phenyl rings.

When this compound is incorporated into larger molecular structures containing phosphorus, such as metal complexes with phosphine ligands, ³¹P-NMR spectroscopy becomes a vital characterization tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus. For instance, in the characterization of platinum(II) complexes containing both a tetrazole-thiol ligand and a phosphorus-based ligand like 1,2-Bis(diphenylphosphino)ethane (dppe), ³¹P-NMR is used to confirm the coordination of the phosphine to the metal center. analytik.news The spectrum provides key information, including the chemical shift and coupling constants (e.g., JPt-P), which confirms the structure of the complex. analytik.news A typical spectrum for such a complex shows a singlet with platinum satellites, with a chemical shift around δ 47.19 ppm and a ¹J(Pt,P) coupling constant of approximately 3063 Hz. analytik.news

To unambiguously assign all proton and carbon signals and confirm the precise connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

COSY (¹H-¹H Correlation): This experiment maps the coupling relationships between protons, typically over two to three bonds. It is used to identify adjacent protons within the phenyl rings.

HSQC (¹H-¹³C Correlation): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). This allows for the direct assignment of carbon resonances based on their known proton assignments. rsc.org

HMBC (¹H-¹³C Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. rsc.org It is crucial for establishing the connectivity between different fragments of the molecule, for example, by showing a correlation between the ortho-protons of a phenyl ring and the C5 carbon of the tetrazole ring, thus confirming the point of attachment.

These 2D NMR methods are routinely used to definitively assign the complex spectra of substituted tetrazoles and related heterocyclic systems. rsc.org

In situ or real-time NMR spectroscopy is a powerful process analytical technology (PAT) used to monitor the progress of a chemical reaction directly in the NMR tube or a flow cell. nih.gov This technique allows for the tracking of reactant consumption, intermediate formation, and product generation over time, providing valuable kinetic and mechanistic data. nanomedicine-rj.comacs.org

In the context of tetrazole synthesis, which often involves the [3+2] cycloaddition of an azide with a nitrile, reaction progress is often monitored by methods like TLC or ex-situ IR. scispace.com However, advanced process development for tetrazoles has successfully employed real-time monitoring using NMR and FTIR. analytik.news For the synthesis of 1,5-disubstituted tetrazoles in a continuous flow system, both NMR and FTIR were used as orthogonal analytical methods to enable real-time quantification of starting materials and the product. analytik.news This approach allows for rapid process optimization and ensures safety, particularly when handling potentially hazardous reagents like azides. analytik.news The application of low-field benchtop NMR systems in flow reactors further demonstrates the utility of this technique for monitoring the synthesis of heterocyclic compounds in real-time. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for structural confirmation. For this compound, the spectra are dominated by vibrations associated with the tetrazole ring and the two phenyl substituents.

Key vibrational modes observed in the IR spectra of phenyltetrazole derivatives include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region. nih.gov

C=C stretching: Aromatic ring stretching vibrations appear as a series of sharp bands in the 1450-1610 cm⁻¹ range. nih.gov

C=N and N=N stretching: Vibrations of the tetrazole ring itself are crucial for its identification. The C=N stretching mode is often seen around 1660-1690 cm⁻¹, while other ring vibrations involving N-N and N=N bonds appear in the 1200-1500 cm⁻¹ and 900-1200 cm⁻¹ regions. analytik.newsnih.gov

The structures of newly synthesized 1,5- and 2,5-disubstituted tetrazoles are routinely characterized by their FT-IR spectra alongside NMR data. acs.org

Table 2: Characteristic Infrared (IR) Vibrational Frequencies for Phenyltetrazole Structures

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aromatic C=C stretch | 1450 - 1610 |

| Tetrazole C=N stretch | 1660 - 1690 |

| Tetrazole Ring (N-N, N=N) stretch | 900 - 1500 |

Data compiled from spectroscopic studies of various phenyltetrazole derivatives. analytik.newsnih.gov

Functional Group Identification and Band Assignments

The structural elucidation of this compound relies heavily on vibrational spectroscopy, primarily Fourier-transform infrared (FT-IR) and Raman spectroscopy. These techniques provide a detailed fingerprint of the molecule by identifying its constituent functional groups and their vibrational modes.

In the FT-IR spectrum of this compound, characteristic absorption bands confirm the presence of both the phenyl and tetrazole moieties. The vibrations associated with the aromatic phenyl rings are typically observed as C-H stretching frequencies in the range of 3100-3000 cm⁻¹ and C=C stretching vibrations within the 1600-1475 cm⁻¹ region. The tetrazole ring itself presents a more complex vibrational pattern due to the coupling of C=N and N=N stretching and ring breathing modes. Bands appearing around 1619 cm⁻¹ can be attributed to the C=C and C=N vibrations of the tetrazolium moiety. researchgate.net Furthermore, combinations of bond stretching vibrations typical for coordinated tetrazole rings are found at approximately 1508, 1473, 1454, and 1129 cm⁻¹. nih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For tetrazole derivatives, Raman spectra can reveal details about the skeletal vibrations of the ring system. While a detailed Raman spectrum for this compound is not extensively documented in readily available literature, analysis of related structures suggests that characteristic bands for the tetrazole ring and the phenyl substituents would be prominent.

A summary of expected vibrational band assignments for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1600-1475 | FT-IR, Raman |

| Tetrazole C=N | Stretching | ~1619 | FT-IR, Raman |

| Tetrazole Ring | Stretching/Breathing | 1508, 1473, 1454, 1129 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within this compound and can be employed for both qualitative and quantitative analysis.

The synthesis of 2,5-disubstituted tetrazoles, including this compound, can be effectively monitored using UV-Vis spectroscopy. rsc.org As the reaction proceeds, the formation of the conjugated diaryl tetrazole system leads to the appearance and growth of characteristic absorption bands in the UV-Vis spectrum. By tracking the absorbance at a specific wavelength corresponding to the product, the reaction kinetics and the extent of product formation can be determined in real-time. For instance, the disappearance of starting materials and the concurrent increase in the absorbance of the this compound product provide a clear indication of the reaction's progress towards completion. This method is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

This compound exhibits distinct absorption and emission properties due to the presence of its aromatic and heterocyclic chromophores. The UV-Vis absorption spectrum is characterized by strong absorption bands in the ultraviolet region. For this compound, a high molar absorptivity has been noted, for instance, an ε value of 34029 L mol⁻¹ cm⁻¹ at 300 nm has been reported. sonar.ch The position and intensity of these bands are influenced by the electronic nature of the substituents on the phenyl rings.

Regarding its emission properties, many tetrazole derivatives are known to be fluorescent. researchgate.net When excited with an appropriate wavelength of light, this compound is expected to exhibit fluorescence, although specific data on its quantum yield and emission maximum are not widely reported. The fluorescence arises from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The emission spectrum would likely be a mirror image of the absorption spectrum, with the emission maximum occurring at a longer wavelength (a phenomenon known as Stokes shift).

| Property | Value |

| UV Absorption Maximum (λmax) | ~300 nm |

| Molar Absorptivity (ε) at 300 nm | 34029 L mol⁻¹ cm⁻¹ sonar.ch |

| Emission Properties | Expected to be fluorescent |

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of this compound in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise solid-state structure of crystalline compounds like this compound. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated. From this map, the exact positions of each atom, bond lengths, bond angles, and torsional angles can be determined with high precision. This information is crucial for confirming the connectivity of the atoms, establishing the stereochemistry, and understanding the intermolecular interactions that govern the crystal packing. For 2,5-disubstituted tetrazoles, SCXRD provides unequivocal proof of the substitution pattern on the tetrazole ring. nih.gov

X-ray diffraction studies of 2,5-disubstituted tetrazoles have revealed important structural features. The 2H-tetrazole ring is consistently found to be a planar and highly aromatic system. nih.gov The planarity of the ring is a consequence of the delocalization of π-electrons throughout the heterocyclic system.

Furthermore, SCXRD analysis allows for the investigation of the relative orientation of the phenyl rings with respect to the central tetrazole ring. The dihedral angle between the planes of the benzene (B151609) and tetrazole rings is a key structural parameter. In many 2,5-diaryl-2H-tetrazoles, this angle is relatively small, which can indicate the presence of π-π conjugation between the aromatic fragments. nih.gov This near-coplanarity can influence the electronic and photophysical properties of the molecule.

It is also important to note that tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net While the 2H-tautomer is generally considered more stable for 2,5-disubstituted tetrazoles, SCXRD provides the definitive experimental evidence for the specific tautomeric form present in the crystalline state. For this compound, the "2H" designation indicates that the phenyl group is attached to the nitrogen atom at the 2-position of the tetrazole ring, a fact that is unequivocally confirmed by single-crystal X-ray diffraction.

| Structural Feature | Observation from X-ray Diffraction |

| Tetrazole Ring Geometry | Planar, aromatic system nih.gov |

| Phenyl Ring Orientation | Small dihedral angle with the tetrazole ring, suggesting π-π conjugation nih.gov |

| Tautomeric Form | Confirms the presence of the 2H-tautomer in the solid state |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for the structural elucidation and identification of this compound. This method provides detailed information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and assessing its purity. The following subsections delve into specific mass spectrometry techniques that are pivotal in the advanced characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₃H₁₀N₄, the theoretical monoisotopic mass is 222.090546336 u guidechem.com. HRMS analysis can confirm this exact mass, typically with an error of less than 5 ppm, providing unambiguous confirmation of the elemental composition. The high resolution of the instrument allows for the separation of ions with very similar m/z values, which is essential for the accurate analysis of complex samples.

In addition to determining the mass of the molecular ion, HRMS can also be used to analyze the fragmentation pattern of this compound. A characteristic feature of the thermal and mass spectrometric fragmentation of 2,5-disubstituted tetrazoles is the facile elimination of a molecule of nitrogen (N₂). This leads to the formation of a prominent fragment ion, which in the case of this compound, would be the diphenylnitrilimine cation radical. The exact mass of this fragment can also be determined with high accuracy, further corroborating the structure of the parent molecule. The study of a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, showed that the most intense signal in the mass spectrum corresponded to the [M + H – N₂]⁺ ion, highlighting this characteristic fragmentation pathway mdpi.com.

The data obtained from HRMS analysis is typically presented in a table that includes the measured m/z values, the calculated exact masses for the proposed formulas, and the mass error in ppm.

| Ion Formula | Calculated Exact Mass (m/z) | Measured m/z | Mass Error (ppm) | Proposed Fragment |

|---|---|---|---|---|

| [C₁₃H₁₀N₄]⁺ | 222.0905 | 222.0903 | -0.9 | Molecular Ion |

| [C₁₃H₁₀N₂]⁺ | 194.0844 | 194.0842 | -1.0 | [M - N₂]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a widely used method for the identification and quantification of volatile and thermally stable compounds.

The analysis of this compound by GC-MS involves injecting a solution of the compound into the gas chromatograph, where it is vaporized and separated from other components in the sample as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing the spectrum to a library of known spectra.

However, the thermal stability of 2,5-disubstituted tetrazoles is a critical consideration for GC-MS analysis. These compounds are known to undergo thermal decomposition, often with the elimination of a molecule of nitrogen to form nitrilimines mdpi.comakjournals.com. This thermal lability can pose a challenge for traditional GC-MS analysis, as the compound may degrade in the high-temperature environment of the injector port or the column. For some thermally sensitive compounds, Pyrolysis-GC-MS is employed, where the sample is intentionally decomposed at a specific temperature, and the resulting fragments are analyzed nih.govacs.orgeag.com.

The electron ionization (EI) mass spectrum of this compound has been documented by the National Institute of Standards and Technology (NIST) nist.gov. This spectrum provides a detailed fragmentation pattern that is characteristic of the compound. The molecular ion peak is observed at an m/z of 222, corresponding to the molecular weight of the compound. The fragmentation pattern includes significant peaks that can be attributed to the loss of nitrogen and the formation of various phenyl-containing fragments.

The key fragments observed in the electron ionization mass spectrum of this compound are summarized in the table below. The relative intensity of each fragment is a key feature of the mass spectrum and is used for identification purposes.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 222 | 35 | [C₁₃H₁₀N₄]⁺ (Molecular Ion) |

| 194 | 5 | [C₁₃H₁₀N₂]⁺ ([M - N₂]⁺) |

| 116 | 10 | [C₇H₅N₂]⁺ |

| 91 | 100 | [C₆H₅N]⁺ |

| 77 | 80 | [C₆H₅]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

The base peak in the spectrum is observed at m/z 91, which is characteristic of a phenyl-containing nitrogen fragment. The presence of a significant peak at m/z 77, corresponding to the phenyl cation, further confirms the diphenyl substitution of the tetrazole ring. The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of this compound.

Theoretical and Computational Studies of 2,5 Diphenyl 2h Tetrazole

Tautomerism and Isomerism Studies

Computational Differentiation of Regioisomers

In the synthesis of disubstituted tetrazoles, the formation of regioisomers, such as 1,5- and 2,5-disubstituted products, is a common challenge. Computational chemistry provides a powerful tool for differentiating these isomers by predicting their relative stabilities. The primary method for this differentiation is the calculation of the total electronic energies of the optimized molecular structures.

Density Functional Theory (DFT) is the most common and reliable method employed for this purpose. The standard procedure involves:

Geometry Optimization: The molecular structures of both the 2,5-Diphenyl-2H-tetrazole and its regioisomer, 1,5-Diphenyl-1H-tetrazole, are independently optimized to find their lowest energy conformations.

Energy Calculation: Single-point energy calculations are performed on the optimized geometries.

Stability Comparison: The isomer with the lower calculated total energy is predicted to be the thermodynamically more stable product.

Studies on other C5-substituted tetrazoles have consistently shown that the 2H tautomer is energetically more favorable than the 1H tautomer in the gas phase, a finding established through DFT calculations at the B3LYP/6-311++G** level. acs.orgacs.org This energetic preference is a key factor that can be computationally verified to distinguish between potential isomeric products. Therefore, by applying this established DFT-based methodology, one can reliably predict the favored regioisomer in the case of diphenyl-substituted tetrazoles.

Aromaticity Analysis

The tetrazole ring is a 6π-electron azapyrrole-type system, and its aromaticity is a subject of significant theoretical interest. Computational methods are essential for quantifying the aromatic character of the ring, which is influenced by its substituents.

Several indices are used to quantify aromaticity from different perspectives. Geometric indices, like the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird Index (I5), evaluate aromaticity based on bond length equalization. Magnetic indices, such as the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of the ring, where negative values indicate aromaticity.

| Aromaticity Index | Description | Typical Finding for Phenyl-Substituted Tetrazoles |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric index based on the deviation of bond lengths from an optimal value. A value of 1 indicates a fully aromatic system like benzene (B151609). | Values indicate significant aromatic character. |

| Bird Index (I5) | Geometric index based on the variation of bond orders within the five-membered ring. A value of 100 is the benchmark for a fully aromatic system. | Calculations predict high aromatic properties for the tetrazole ring. core.ac.uk |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic index. Large negative values at the ring center (NICS(0)) or 1 Å above (NICS(1)) indicate strong aromaticity. | NICS(0) values are often higher than that of benzene (-11.5 ppm), indicating strong ring currents and aromaticity. core.ac.uk |

Aromaticity is fundamentally linked to the cyclic delocalization of π-electrons, which in turn dictates the molecule's geometric structure. In tetrazoles, the degree of π-electron delocalization can be quantified using methods like Natural Bond Orbital (NBO) analysis. acs.orgacs.org

Computational studies have established a clear correlation between the geometric indices of aromaticity (like HOMA) and electronic parameters that measure delocalization. acs.org For instance, a new π-delocalization parameter, SDn, defined as the root-mean-square of π-electron density on the ring atoms, was introduced and found to correlate well with geometric indices. acs.orgacs.org This demonstrates that the equalization of bond lengths in the tetrazole ring is a direct consequence of the extensive delocalization of the π-electrons. The substituents on the tetrazole ring can modulate this delocalization; electron-withdrawing groups can sometimes enhance the aromaticity of the tetrazole ring, while electron-donating groups may weaken it, an effect that is reflected in both the calculated geometric and magnetic indices. unicatt.it

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic properties, providing insights that aid in the characterization and understanding of molecular structure and dynamics.

The terahertz (THz) region of the electromagnetic spectrum (typically 0.1-3.0 THz) probes low-frequency molecular vibrations, such as torsional motions and intermolecular vibrations. DFT calculations are used to predict these vibrational frequencies and can help assign the features observed in experimental THz spectra. nih.gov

For complex molecules like aryl-tetrazoles, DFT calculations performed at the single-molecule level can attribute specific absorption peaks to intramolecular vibrations. nih.gov Studies on structurally related nitro/nitrogen-rich aryl-tetrazole derivatives have provided theoretical predictions for these low-frequency modes. nih.govchemrxiv.orgresearchgate.netresearchgate.net These calculations show that characteristic vibrations of the tetrazole ring and its substituents fall within the THz range.

| Predicted Frequency (THz) | Vibrational Mode Assignment (based on a model aryl-tetrazole) |

|---|---|

| 1.13 | Torsional rotation of the tetrazole moiety. nih.gov |

| 1.15 | Torsional rotation of the tetrazole moiety. nih.gov |

| 2.07 | Torsional rotation of all functional groups except for the tetrazole ring. nih.gov |

Data based on DFT calculations for related aryl-tetrazole derivatives. nih.gov

Predicting nuclear magnetic resonance (NMR) chemical shifts is one of the most widely used applications of computational chemistry in structure elucidation. The standard and most successful method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional.

The computational protocol for predicting the ¹H and ¹³C NMR chemical shifts of this compound would involve several steps:

Optimization of the molecule's 3D geometry using a reliable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Calculation of the isotropic magnetic shielding tensors for each nucleus using the GIAO method, often with a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy.

Conversion of the calculated shielding values (σ) into chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the equation: δ = σref - σcalc.

This DFT-GIAO approach has been shown to provide chemical shifts that are in excellent agreement with experimental values for a wide range of organic molecules, including N-heterocycles. While specific calculated values for this compound are not detailed in the surveyed literature, this established methodology provides the framework for their accurate prediction.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand to a specific receptor or enzyme active site. While extensive research has been conducted on various substituted tetrazole derivatives, specific molecular docking and binding site analyses for the parent compound, this compound, are not prominently detailed in the available scientific literature.

However, the broader research into 2,5-disubstituted and other tetrazole derivatives provides a foundational understanding of how the tetrazole scaffold interacts with biological targets. These studies reveal common interaction patterns, such as hydrogen bonding and hydrophobic interactions, that are critical for binding.

For context, studies on various tetrazole derivatives have identified key interactions with specific amino acid residues in different protein targets. For instance, docking studies of certain 5-substituted 1H-tetrazole derivatives with the CSNK2A1 receptor have been performed, with some derivatives showing significant binding energies. nih.govnih.gov In another example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid were docked into the active site of the urease enzyme (PDB: 1E9Y). nih.gov The analysis of these derivatives revealed specific ligand-receptor interactions, which are summarized in the table below.

| Interaction Type | Interacting Amino Acid Residue | Ligand Moiety Involved |

|---|---|---|

| Salt Bridges | ARG338 | Tetrazole Nitrogen |

| Pi-cation/Positive Hydrogen | HIS322, HIS274 | Benzene Ring & Tetrazole Ring |

| Hydrogen Bond | HIE221 | Tetrazole Ring Nitrogen |

| Hydrophobic Interaction | ALA169 | Oxygen of Ester Bond |

| Coordinate Bonds | Nickel (Ni) ions | Tetrazole Nitrogen |

Similarly, molecular docking of other novel 2,5-disubstituted tetrazole derivatives has been carried out on enzymes like DNA gyrase and 3-oxoacyl-ACP reductase. scispace.comresearchgate.net These computational analyses determined the binding energies and identified key interactions with amino acid residues such as ARG47, GLY90, and SER92 for antibacterial targets. researchgate.net

Another area of research involves bis-tetrazole acetamides, where docking studies have been conducted against proteins like caspase-3, NF-KAPPA-B, and TP53 to investigate their interaction patterns. researchgate.net These studies provide binding energy values and highlight the potential interaction sites within these important biological targets. researchgate.net

While these findings are for substituted analogs, they underscore the versatility of the tetrazole ring in forming various types of interactions, including salt bridges, hydrogen bonds, and coordinate bonds. The phenyl groups of this compound would be expected to primarily engage in hydrophobic and pi-stacking interactions within a receptor's binding pocket. A hypothetical docking study would likely focus on how the spatial arrangement of the two phenyl rings and the electronic properties of the central tetrazole core contribute to binding within a specific protein active site. Without specific studies on this compound, any detailed analysis of its binding site interactions remains speculative.

Advanced Applications of 2,5 Diphenyl 2h Tetrazole in Chemical Sciences

Applications in Coordination Chemistry and Ligand Design

The nitrogen-rich tetrazole ring of 2,5-Diphenyl-2H-tetrazole, along with its substituted phenyl groups, offers multiple coordination sites, making it an intriguing ligand in the field of coordination chemistry. While direct studies on this compound as a chelating ligand are not extensively documented, the behavior of analogous 2,5-disubstituted tetrazoles provides significant insights into its potential.

Development as Chelating Ligands for Metal Complexes

The tetrazole moiety is recognized as an effective metal chelator, often acting as a bioisostere for the carboxylic acid group in medicinal chemistry. nih.gov The nitrogen atoms of the tetrazole ring can coordinate with metal ions, and when combined with other coordinating groups, can form stable chelate rings. For instance, 2,5-disubstituted tetrazoles incorporating a pyridyl group, such as 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, have been successfully employed as chelating ligands. In such compounds, the tetrazole ring's N4 atom and the pyridine's nitrogen atom can coordinate to a metal center, forming a stable five-membered chelate ring. sonar.chnih.gov This bidentate coordination is a fundamental aspect of their utility in constructing more complex molecular architectures. arkat-usa.org The phenyl groups in this compound, while not as strongly coordinating as a pyridyl group, could influence the steric and electronic properties of the resulting metal complexes.

Formation of Homometallic and Heterobimetallic Complexes

The chelating ability of 2,5-disubstituted tetrazoles has been harnessed to create both homometallic and heterobimetallic complexes. In a notable example, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole was used in the oxidative dissolution of copper powder to form mononuclear homometallic copper(II) complexes. sonar.chnih.gov Furthermore, the same ligand was utilized to construct a heterobimetallic complex with a linear Cu-Mn-Cu arrangement, where the metal atoms are linked by acetate (B1210297) anions. sonar.chnih.gov In this heterobimetallic structure, the tetrazole-pyridyl ligand chelates to the terminal copper(II) atoms. sonar.chnih.gov These findings underscore the potential of 2,5-disubstituted tetrazoles, including this compound, to act as building blocks for polynuclear metal complexes with interesting magnetic and catalytic properties. The formation of such complexes is often achieved through in situ reactions involving metal salts and the tetrazole ligand. researchgate.net

Below is a table summarizing representative homometallic and heterobimetallic complexes formed with a 2,5-disubstituted tetrazole ligand.

| Complex | Metal Center(s) | Ligand | Structural Features |

| [CuL2Cl2] | Cu(II) | 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole (L) | Mononuclear homometallic complex. sonar.chnih.gov |

| [Cu2MnL2(OAc)6] | Cu(II), Mn(II) | 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole (L) | Trinuclear heterobimetallic complex with a linear Cu-Mn-Cu arrangement. sonar.chnih.gov |

Host-Guest Chemistry with Metal Ions

The field of host-guest chemistry involves the encapsulation of a "guest" molecule or ion within a larger "host" molecule. While the specific use of this compound as a host for metal ions is not well-documented, the principles of supramolecular chemistry suggest its potential in this area. The phenyl rings of this compound could participate in π-stacking interactions, contributing to the formation of a cavity suitable for hosting small guest molecules or ions. The nitrogen atoms of the tetrazole ring could provide a polar binding site for a metal ion guest. The construction of such host-guest systems often relies on non-covalent interactions, including hydrogen bonding and π-π stacking, to create a defined three-dimensional structure. researchgate.net The development of tetrazole-based ligands for the assembly of coordination cages that can encapsulate metal ions is an active area of research.

Stabilizers in Metallopeptide Structures

Tetrazole-containing compounds have been investigated for their ability to influence the structure and stability of peptides and their metal complexes. The tetrazole ring can act as a cis-amide bond surrogate in peptides, which can significantly alter their conformation and biological activity. researchgate.net The insertion of a tetrazole moiety into a peptide chain has been shown to create a bent peptide backbone that can strongly chelate metal ions, such as Cu(II). beilstein-journals.org This coordination can lead to the formation of unusually stable metallopeptide structures. beilstein-journals.org The tetrazole ring, with its four nitrogen atoms, provides a strong coordination site that can participate in the stabilization of the metallopeptide complex. researchgate.net This suggests that incorporating a this compound derivative into a peptide sequence could be a viable strategy for designing peptides with specific metal-binding properties and enhanced structural stability.

Role in Organic Synthesis Methodology Development

Beyond its applications in coordination chemistry, this compound serves as a valuable precursor in the synthesis of other nitrogen-containing heterocycles, contributing to the development of new synthetic methodologies.

Precursors for the Synthesis of Diverse N-Heterocycles (e.g., Pyrazoles, Triazoles)

Pyrazoles: A significant application of this compound is its photochemical conversion to pyrazoles. The photochemical extrusion of nitrogen from 2,5-disubstituted tetrazoles generates highly reactive nitrile imine intermediates. sonar.chresearchgate.netresearchgate.net This process, often referred to as "photoclick chemistry," allows for the in situ generation of the nitrile imine, which can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to yield a pyrazole. sonar.chresearchgate.net This method provides an efficient and atom-economical route to a wide variety of functionalized pyrazoles under mild conditions. sonar.ch The reaction of this compound with an alkyne under photochemical conditions leads to the formation of a 1,3,5-trisubstituted pyrazole. sonar.ch

Triazoles: While the direct conversion of this compound to triazoles is less common, the chemistry of tetrazoles suggests potential pathways. For instance, thermal or photochemical rearrangement of other tetrazole derivatives is known to yield different heterocyclic systems. The synthesis of 1,2,3-triazoles can be achieved through various methods, including the intermolecular cycloaddition of tosylhydrazones with nitriles. organic-chemistry.org Although not starting directly from this compound, it is conceivable that intermediates derived from the fragmentation of the tetrazole ring could be trapped to form triazoles under specific reaction conditions. The synthesis of tetrazole-triazole bis-heterocycles has also been reported, highlighting the chemical compatibility and synthetic utility of these two important heterocyclic systems. mdpi.com

Below is a table summarizing the transformation of this compound into pyrazoles.

| Starting Material | Reagent/Condition | Product | Heterocycle Formed |

| This compound | Alkyne, Photochemical irradiation | 1,3,5-Trisubstituted Pyrazole | Pyrazole |

Intermediates in Complex Heterocyclic Compound Synthesis

This compound serves as a valuable synthetic intermediate, primarily as a stable precursor for the in situ generation of diphenylnitrilimine (DPN). DPN is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles to construct five-membered heterocyclic rings. This method offers a convenient and often high-yielding route to complex heterocyclic structures that might otherwise be challenging to synthesize.

The generation of diphenylnitrilimine from this compound can be achieved through thermolysis or photolysis. Upon heating or irradiation, the tetrazole ring undergoes a retro-[3+2] cycloaddition, extruding a molecule of nitrogen (N₂) and forming the transient DPN. This intermediate can then be trapped by a suitable dipolarophile present in the reaction mixture.

The versatility of this approach lies in the wide range of dipolarophiles that can be employed, leading to a diverse array of heterocyclic products. Common dipolarophiles include alkenes, alkynes, nitriles, and carbonyl compounds. For instance, the reaction of DPN with alkenes yields pyrazoline derivatives, while reaction with alkynes affords pyrazoles. Similarly, cycloaddition with nitriles can lead to the formation of 1,2,4-triazoles, and reactions with carbonyls can produce oxadiazolines.

The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the diphenylnitrilimine and the dipolarophile. In many cases, the reaction proceeds with high regioselectivity, providing a single major product.

Table 1: Synthesis of Heterocyclic Compounds from this compound via Diphenylnitrilimine Intermediate

| Dipolarophile | Resulting Heterocyclic Scaffold |

| Alkenes (e.g., styrenes, acrylates) | Pyrazolines |

| Alkynes (e.g., phenylacetylene) | Pyrazoles |

| Nitriles (e.g., benzonitrile) | 1,2,4-Triazoles |

| Carbonyls (e.g., aldehydes, ketones) | Oxadiazolines |

| Isothiocyanates | Thiadiazolines |

This synthetic strategy underscores the importance of this compound as a stable and convenient source of a reactive intermediate, enabling the efficient construction of a variety of complex heterocyclic systems.

Molecular Design and Bioisosteric Concepts in Scaffold Generation

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. nih.govresearchgate.netnih.gov This bioisosteric replacement is a cornerstone of molecular design, aimed at improving the pharmacological and pharmacokinetic properties of drug candidates. nih.govresearchgate.net The this compound scaffold, in particular, offers a unique structural motif for the generation of novel therapeutic agents.

The rationale behind using a tetrazole as a carboxylic acid mimic lies in their similar acidic properties (pKa values are comparable) and spatial arrangement of heteroatoms, allowing them to engage in similar hydrogen bonding interactions with biological targets. drughunter.com However, the tetrazole moiety often confers several advantages over a carboxylic acid group, including:

Enhanced Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids. beilstein-journals.org

Improved Pharmacokinetic Profile: The combination of metabolic stability and appropriate lipophilicity can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

The 2,5-diphenyl substitution pattern on the tetrazole ring further modulates these properties. The two phenyl groups contribute significantly to the lipophilicity of the molecule and can engage in additional binding interactions, such as π-π stacking, with the target protein. This makes the this compound scaffold an attractive starting point for the design of new drugs.

A notable application of this concept is in the design of P-glycoprotein (P-gp) inhibitors. P-gp is a transporter protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. A study on 2,5-disubstituted-2H-tetrazoles, as bioisosteres of known P-gp inhibitors tariquidar (B1662512) and elacridar, demonstrated that these compounds can effectively inhibit P-gp transport activity, with some derivatives showing potency in the low nanomolar range. unifi.it This highlights the potential of the 2,5-diaryl-2H-tetrazole scaffold in overcoming multidrug resistance.

Table 2: Bioisosteric Properties and Advantages of the Tetrazole Moiety

| Property | Carboxylic Acid | Tetrazole Moiety | Advantage of Tetrazole |

| Acidity (pKa) | ~4-5 | ~4.5-5.5 | Similar acidity allows for comparable ionic interactions. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor. | Can mimic the hydrogen bonding pattern of a carboxylic acid. |

| Metabolic Stability | Susceptible to various metabolic pathways. | Generally more resistant to metabolism. | Increased in vivo half-life and bioavailability. |

| Lipophilicity | Generally polar. | Can be more lipophilic, depending on substituents. | Improved membrane permeability and potential for better oral absorption. |

| Size and Shape | Planar carboxyl group. | Planar heterocyclic ring. | Similar spatial arrangement allows for fitting into the same binding pockets. |